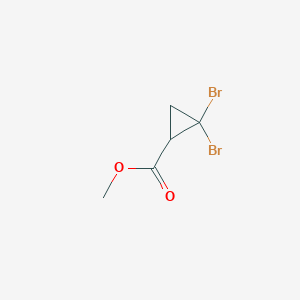

Methyl 2,2-dibromocyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives in Synthetic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a vast number of natural products, pharmaceuticals, and agrochemicals. lew.roresearchgate.net Its significance in synthetic chemistry stems from its unique electronic structure and high degree of ring strain, estimated at 27.5 kcal/mol. lew.ro This inherent strain makes cyclopropane derivatives susceptible to controlled ring-opening reactions, providing access to a variety of acyclic and larger ring systems that would be challenging to synthesize through other means. researchgate.net The unusual bonding, often described as having significant "p-orbital character," allows the cyclopropane ring to interact with adjacent functional groups and reaction centers in a manner distinct from other cycloalkanes. lew.ro Consequently, these strained molecules are not merely structural components but also act as reactive intermediates, enabling a wide array of chemical transformations and finding applications in catalysis and drug discovery. uq.edu.auresearchgate.net

Overview of Dihalocyclopropanes as Synthetic Intermediates

Within the broader class of cyclopropane derivatives, dihalocyclopropanes, particularly 1,1-dihalocyclopropanes (gem-dihalocyclopropanes), are of special interest. acs.org These compounds are typically synthesized with high efficiency through the addition of a dihalocarbene (such as dichlorocarbene (B158193) or dibromocarbene) to an alkene. researchgate.net The presence of the two halogen atoms on a single carbon atom significantly influences the reactivity of the cyclopropane ring.

gem-Dihalocyclopropanes are valued as versatile synthetic intermediates capable of undergoing a wide range of transformations. acs.org Their chemistry is dominated by reactions that leverage the strained ring and the presence of the halogen leaving groups. These transformations can lead to the formation of diverse and valuable products, including:

Allenes acs.orgscispace.com

Cyclopropenes uq.edu.au

Other functionalized cyclopropanes acs.org

Heterocyclic compounds acs.org

Aromatic ring systems acs.org

This versatility makes them indispensable building blocks in the synthesis of natural products, alkaloids, and other complex organic molecules. acs.org

Structural Features and Reactivity Context of Methyl 2,2-Dibromocyclopropanecarboxylate

This compound is a prime example of a highly functionalized and synthetically useful gem-dihalocyclopropane. Its structure consists of a cyclopropane ring substituted with two bromine atoms at the C2 position and a methyl ester (an acceptor group) at the C1 position. This arrangement classifies it as a donor-acceptor (D-A) cyclopropane, a class of compounds known for their enhanced reactivity and utility in synthesis.

The key structural features that dictate its reactivity are:

The Strained Ring : As with all cyclopropanes, the inherent ring strain is a primary driving force for its reactions.

Two Bromine Atoms : The two bromine atoms serve as excellent leaving groups in various transformations.

Electron-Withdrawing Ester Group : The methyl carboxylate group activates the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions.

A cornerstone reaction of this compound and related gem-dibromocyclopropanes is their conversion into allenes. This transformation is most commonly achieved by treatment with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium (B86547), at low temperatures. scispace.com The reaction is believed to proceed through a lithium-halogen exchange followed by the elimination of lithium bromide to form a highly reactive cyclopropylidene carbene intermediate. This carbene then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene (B1206475). scispace.com This process, often referred to as the Doering-Moore-Skattebøl reaction, is a powerful method for allene synthesis. acs.org

The table below summarizes the typical synthesis and a key reaction of this compound.

| Reaction Type | Starting Material(s) | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| Cyclopropanation | Methyl acrylate (B77674) | Bromoform (B151600) (CHBr₃), Potassium tert-butoxide (t-BuOK) | This compound | Good to Excellent |

| Allene Synthesis | This compound | Methyllithium (CH₃Li) or Butyllithium (BuLi) | Methyl buta-2,3-dienoate | Good |

Beyond allene synthesis, the activated nature of this compound makes it a substrate for various other ring-opening and rearrangement reactions, further highlighting its role as a versatile intermediate in organic synthesis. uq.edu.auresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dibromocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDFHIBOLORUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2,2 Dibromocyclopropanecarboxylate and Its Precursors

Cyclopropanation Reactions for Gem-Dibromocyclopropane Formation

The cornerstone of synthesizing methyl 2,2-dibromocyclopropanecarboxylate is the formation of the three-membered carbocyclic ring bearing two bromine atoms on the same carbon. This is typically accomplished through the addition of dibromocarbene to an olefinic substrate.

Dibromocarbene Addition to Olefinic Substrates

The reaction of dibromocarbene with an alkene is a well-established method for the formation of gem-dibromocyclopropanes. masterorganicchemistry.com Dibromocarbene (:CBr2), a highly reactive intermediate, is typically generated in situ from a suitable precursor. A common and effective method involves the treatment of bromoform (B151600) (CHBr3) with a strong base.

The choice of base is critical to the success of the reaction. Strong bases such as potassium tert-butoxide are often employed under anhydrous conditions. However, for substrates like methyl acrylate (B77674), which are prone to polymerization or saponification under strongly basic conditions, careful selection of the base and reaction conditions is paramount. The reaction of dibromocarbene with methyl acrylate proceeds via a [2+1] cycloaddition mechanism to furnish the desired this compound. The electrophilic nature of dibromocarbene makes it reactive towards electron-rich alkenes, and while methyl acrylate is an electron-deficient alkene, the reaction can be driven to completion under appropriate conditions.

The general scheme for this reaction is as follows:

CHBr₃ + Base → :CBr₂ :CBr₂ + CH₂=CHCOOCH₃ → this compound

The yield of this reaction is influenced by factors such as the nature of the base, the solvent, the reaction temperature, and the presence of any catalysts.

Phase-Transfer Catalysis in Cyclopropanation

To circumvent the challenges associated with using strong bases in a homogeneous system, particularly with sensitive substrates, phase-transfer catalysis (PTC) has emerged as a powerful technique. biomedres.usresearchgate.net The Makosza reaction, which utilizes a concentrated aqueous solution of sodium hydroxide (B78521) and a phase-transfer catalyst, is a widely adopted method for the generation of dihalocarbenes. biomedres.us This approach allows the reaction to occur in a two-phase system (aqueous and organic), mitigating side reactions and simplifying the work-up procedure. biomedres.us

In the context of synthesizing this compound, the organic phase would contain the methyl acrylate and bromoform, while the aqueous phase would be a concentrated solution of sodium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions (or the deprotonation of bromoform at the interface) into the organic phase to generate dibromocarbene. ijcmas.comphasetransfercatalysis.com The generated dibromocarbene then reacts with the methyl acrylate present in the organic phase.

The efficiency of the phase-transfer catalyst can significantly impact the reaction rate and yield. The choice of catalyst often depends on its thermal stability and its ability to effectively transfer the anionic species across the phase boundary. researchgate.net

Table 1: Comparison of Phase-Transfer Catalysts in Dihalocyclopropanation Reactions

| Catalyst | Catalyst Type | Relative Reactivity/Efficiency | Reference |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Effective, commonly used. | phasetransfercatalysis.comresearchgate.net |

| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | Often shows high reactivity. | phasetransfercatalysis.com |

| Quaternized DBU Bromide | Polyazabicyclic-derived Quat | Can exhibit superior performance at elevated temperatures. | researchgate.net |

| HEG Cl | - | Lower reactivity compared to TBAB in some esterifications. | researchgate.net |

This table provides a general comparison of catalyst types based on literature for similar reactions; specific performance for the dibromocyclopropanation of methyl acrylate may vary.

Functionalization Strategies for Cyclopropanecarboxylates

An alternative synthetic route to this compound involves the initial synthesis of the corresponding carboxylic acid, which is then esterified. This two-step approach can sometimes offer advantages in terms of purification and handling of intermediates.

Esterification of 2,2-Dibromocyclopropanecarboxylic Acids

The direct esterification of 2,2-dibromocyclopropanecarboxylic acid with methanol (B129727) is a straightforward method to produce the target methyl ester. The most common and classical method for this transformation is the Fischer-Speier esterification. biomedres.uschemguide.co.ukgoogle.com This reaction involves heating the carboxylic acid and an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). biomedres.usgoogle.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used. biomedres.us The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. biomedres.us

The reaction can be summarized as:

2,2-Dibromocyclopropanecarboxylic Acid + CH₃OH (excess) --(H⁺ catalyst)--> this compound + H₂O

The use of a significant excess of sulfuric acid can lead to high yields and purity of the resulting ester by acting as a dehydrating agent to remove the water formed during the reaction. youtube.com

Table 2: Common Conditions for Fischer-Speier Esterification

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Reference |

| General Carboxylic Acid | Methanol | Concentrated H₂SO₄ | Reflux, excess methanol | biomedres.usgoogle.com |

| Isooctanoic Acid | Methanol | Excess H₂SO₄ | Reflux for ~2 hours | youtube.com |

| Salicylic Acid | Methanol | Concentrated H₂SO₄ | Heating in a water bath |

Derivatization from Related Halogenated Cyclopropanes

The synthesis of this compound from other halogenated cyclopropane (B1198618) precursors is a less common but plausible strategy. One potential route could involve a halogen exchange reaction, for instance, the conversion of methyl 2,2-dichlorocyclopropanecarboxylate to the desired dibromo analog. Such transformations are often challenging and require specific reagents to facilitate the exchange of chlorine for bromine.

While the direct halogen exchange on gem-dihalocyclopropanes can be difficult, related transformations on other functionalized cyclopropanes could be envisioned. For example, if a precursor such as 1,1-dibromo-2-(hydroxymethyl)cyclopropane were available, it could potentially be oxidized to the corresponding carboxylic acid and then esterified. However, these multi-step sequences can be less efficient than the direct cyclopropanation of methyl acrylate. The feasibility and efficiency of such derivatization strategies would be highly dependent on the availability of the starting materials and the development of effective protocols for the specific transformations.

Chemical Reactivity and Transformation Pathways of Methyl 2,2 Dibromocyclopropanecarboxylate

Reactions Involving the Gem-Dibromo Moiety

The presence of two bromine atoms on the same carbon atom (a gem-dihalide) is a key site of reactivity. These reactions often proceed via intermediates where one or both bromine atoms have been abstracted or substituted, leading to a variety of functionalized cyclopropane (B1198618) derivatives.

One of the most common transformations of gem-dibromocyclopropanes is the selective removal of one or both bromine atoms.

The selective reduction of one bromine atom, known as partial hydrodebromination, is a crucial reaction that yields monobromocyclopropanes. These products are themselves valuable synthetic intermediates. This transformation can be achieved using various reducing agents.

A notable method involves the use of Grignard reagents in the presence of a titanium catalyst. For instance, the reaction of 1,1-dibromocyclopropanes with ethylmagnesium bromide and a catalytic amount of titanium isopropoxide results in the efficient formation of the corresponding monobromocyclopropanes. researchgate.net This reaction is typically rapid, occurring at ambient temperature, and often produces a mixture of cis and trans stereoisomers. researchgate.net

Other catalytic systems, such as those employing nickel, have also been developed for the clean and selective hydrodehalogenation of gem-dibromocyclopropanes. unit.no These methods are often highlighted for their efficiency and greener reaction conditions. unit.no

| Reagent System | Substrate Type | Product | Key Features |

| EtMgBr / Ti(Oi-Pr)₄ (cat.) | General 1,1-Dibromocyclopropanes | Monobromocyclopropanes (mixture of isomers) | High yield (~95%), fast reaction time (<1 hr) at room temperature. researchgate.net |

| NaBH₄ / TMPhen-Nickel (cat.) | General gem-Dibromocyclopropanes | Monobromocyclopropanes | Mild conditions, utilizes a green approach. unit.no |

Organometallic reagents, particularly organolithiums and Grignard reagents, are powerful tools for transforming the gem-dibromo moiety. The outcome of these reactions is highly dependent on the reagent, substrate, and reaction conditions such as temperature.

Methyllithium (B1224462) (MeLi): The reaction of gem-dibromocyclopropanes bearing a carboxylate group with methyllithium is a well-studied transformation. lew.rouq.edu.au The primary reaction involves a lithium-bromine exchange, which is significantly faster than proton abstraction from other acidic sites if the carboxyl group is directly attached to the ring. lew.ro This exchange generates a lithio-bromocyclopropane intermediate. The fate of this intermediate dictates the final product distribution.

At low temperatures (e.g., below -60 °C), quenching the reaction mixture typically leads to the corresponding monobromocyclopropane as the major product, formed with high stereoselectivity. uq.edu.aufigshare.com For instance, reacting 2,2-dibromocyclopropyl carboxylic acids with MeLi above -80°C yields trans-monobromocyclopropanes in yields as high as 80-90% at 0°C. uq.edu.au

| Substrate | Reagent | Temperature (°C) | Major Product(s) | Reference |

| 2,2-Dibromocyclopropyl carboxylic acids | 1.2 equiv. MeLi | 0 | trans-Monobromocyclopropane | uq.edu.au |

| 2,2-Dibromo-1-methylcyclopropanecarboxylic acid | 1.2 equiv. MeLi | -78 | trans-2-Bromo-1-methylcyclopropanecarboxylic acid (75%) | lew.ro |

| 1,1-Dibromocyclopropanecarboxamides | 1 equiv. MeLi | < -60 | Monobromocyclopropanecarboxamides | figshare.com |

Grignard Reagents: Grignard reagents can also be used to achieve partial reduction. Methylmagnesium bromide has been shown to reduce gem-dibromocyclopropanes to monobromocyclopropanes. libretexts.org Similarly, as mentioned previously, ethylmagnesium bromide in the presence of a titanium catalyst is highly effective for this transformation, and an excess of the Grignard reagent can lead to complete reduction to the non-halogenated cyclopropane. researchgate.net

The direct substitution of the bromine atoms in methyl 2,2-dibromocyclopropanecarboxylate with heteroatom nucleophiles like thiophenoxy groups is a challenging transformation. Direct SN2-type displacement is generally difficult at an sp³-hybridized carbon within a strained cyclopropane ring. However, formal nucleophilic substitution can be achieved through alternative pathways.

A described method for the substitution of bromocyclopropanes with sulfur-based nucleophiles proceeds via an elimination-addition mechanism. msu.edu The reaction is initiated by a base, which promotes the elimination of HBr to form a highly reactive cyclopropene (B1174273) intermediate. The sulfur nucleophile, such as a thiolate, then adds across the strained double bond of the cyclopropene. msu.edu The diastereoselectivity of this addition can be controlled by factors like steric hindrance or the directing influence of nearby functional groups, such as the carboxylate. msu.edu Sulfur compounds are excellent nucleophiles, often more so than their oxygen counterparts, which facilitates their addition to such reactive intermediates.

When gem-dibromocyclopropanes are treated with strong bases, particularly organolithium reagents at temperatures higher than those used for simple halogen exchange, an elimination reaction can occur. This process involves the abstraction of a proton from the C1 carbon and the subsequent elimination of both bromine atoms to generate a highly reactive carbene intermediate known as a cyclopropylidene.

The reaction of 2,2-dibromocyclopropyl carboxylic acids with methyllithium can lead to allene (B1206475) formation via a cyclopropylidene intermediate. lew.ro This pathway becomes more competitive at higher temperatures (e.g., above -5°C). lew.ro The cyclopropylidene carbene rapidly undergoes ring-opening to form the corresponding allene. This transformation provides a synthetic route from cyclopropanes to allenes.

Reduction and Halogen Exchange Reactions

Cyclopropane Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, including thermal, basic, or metal-promoted reactions. For gem-dibromocyclopropanes, ring-opening is often coupled with the reactivity of the dihalide moiety.

Silver(I)-promoted reactions are a common method for inducing the ring-opening of gem-dibromocyclopropanes. The silver ion coordinates to a bromine atom, facilitating its departure and promoting a concerted, disrotatory electrocyclic ring-opening to form a π-allyl cation intermediate. This cation can then be trapped by various nucleophiles.

Base-promoted ring-opening reactions have also been observed. In studies on glycal-derived gem-dibromocyclopropanes, treatment with a nucleophilic base like a sodium alkoxide leads to ring-opening to give functionalized alkene products. libretexts.org The proposed mechanism involves an initial elimination of HBr to form a bromocyclopropene, which then opens to a zwitterionic intermediate that is trapped by the nucleophile. libretexts.org

Nucleophilic Ring Opening Pathways

The reaction of gem-dibromocyclopropanes with nucleophiles can lead to complex rearrangements and the formation of diverse molecular architectures. In the case of ring-fused gem-dibromocyclopropanes derived from glycals, treatment with a nucleophilic base such as a sodium alkoxide results in the cleavage of the exocyclic cyclopropane bond. uq.edu.au This process is initiated by deprotonation and subsequent elimination of a bromide ion to form a reactive bromocyclopropene intermediate. uq.edu.au This intermediate then undergoes ring-opening to a zwitterion/carbene species, which is trapped by the nucleophile (e.g., an alcohol) to yield ring-opened products like 2-deoxy-2-(E-bromomethylene)glycosides. uq.edu.au

A significant application of the nucleophilic ring-opening of cyclopropane derivatives is in the synthesis of butenolides, which are important structural motifs in many bioactive natural products. nih.govbohrium.com While many methods exist for butenolide synthesis, those involving the ring-opening of cyclopropane-related structures are of significant interest. nih.govbohrium.comorganic-chemistry.orgresearchgate.net For instance, functionalized cyclopropenones can undergo phosphine-catalyzed ring-opening to form ketene (B1206846) ylides, which can be trapped intramolecularly by a hydroxyl group to afford butenolides. nih.govresearchgate.net This highlights a pathway where an initial nucleophilic attack on the ring system leads to a cascade reaction culminating in a stable heterocyclic product.

The table below summarizes representative nucleophilic ring-opening reactions of related cyclopropane systems.

| Reactant System | Nucleophile/Reagent | Product Type | Ref. |

| Glycal-derived gem-dibromocyclopropane | Sodium alkoxide/Alcohol | 2-Deoxy-2-(E-bromomethylene)pyranoside | uq.edu.au |

| Hydroxymethyl-tethered cyclopropenones | Phosphine (B1218219) (catalytic) | Substituted butenolides | nih.govresearchgate.net |

| Naphthalene | Peroxygenase/Sodium azide | (1S,2S)-2-azido-1,2-dihydronaphthalen-1-ol | tudelft.nlnih.gov |

Electrophilic and Acid-Catalyzed Ring Opening Processes

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by electrophiles and acids. In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the ring-opening of cyclopropanecarboxylates can be facilitated. rsc.org The reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride, an electrophile, leads to ring-opened butanedioate derivatives. rsc.org The Lewis acid is believed to coordinate to the carbonyl oxygen, promoting the ring-opening to form a stabilized dipolar intermediate that is then attacked by the electrophile. rsc.org

Acid-catalyzed ring-opening reactions of strained heterocyclic compounds, such as cyclopropanated 7-oxabenzonorbornadienes, have been investigated using carboxylic acids as nucleophiles in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net These reactions proceed to yield ring-opened naphthylmethyl esters, demonstrating a pathway where protonation of the substrate initiates the ring-opening cascade. researchgate.net Silver(I)-promoted ring-opening of ring-fused gem-dibromocyclopropanes provides another example of an electrophile-induced transformation. rsc.org This process involves an electrocyclic ring-opening to form a π-allyl cation, which is then trapped by various nucleophiles. rsc.org

| Reactant System | Electrophile/Catalyst | Product Type | Ref. |

| Ethyl 2,2-dimethoxycyclopropanecarboxylates | Benzeneselenenyl chloride / TiCl₄ | 2-(Phenylseleno)butanedioates | rsc.org |

| Cyclopropanated 7-oxabenzonorbornadienes | Carboxylic acid / p-TsOH | 2-Naphthylmethyl esters | researchgate.net |

| Ring-fused gem-dibromocyclopropane | Silver(I) ion (Ag⁺) | Cyclohexenyl bromides | rsc.org |

Thermally Induced Rearrangements and Ring Cleavage

High temperatures can induce rearrangements and cleavage of the cyclopropane ring. The thermolysis of methylenecyclopropane (B1220202) derivatives is a well-studied example, often proceeding through diradical intermediates. rsc.orgresearchgate.net These rearrangements can be complex, leading to multiple stereoisomers. For instance, the thermal rearrangement of an optically active tetradeuterated 2-methoxymethyl-methylenecyclopropane results in a specific ratio of eight possible stereoisomeric products. rsc.org The mechanism is thought to involve allyl diradical intermediates that retain pyramidal character. rsc.org

In other systems, thermal treatment can lead to ring-opening followed by intramolecular cyclization. The thermal rearrangement of certain 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines involves the opening of a pyran ring, followed by the formation of a new pyran ring to yield tetrahydro-1H-xanthene derivatives. nih.gov While specific studies on the simple thermal rearrangement of this compound are not prevalent, the known reactivity of related systems suggests that pathways involving homolytic cleavage of the highly strained and substituted C-C bonds are plausible at elevated temperatures. nih.gov

Transformations of the Carboxylate Functionality

The methyl ester group of the title compound can undergo typical carboxylate transformations, such as hydrolysis, interconversion, and reduction.

Ester Hydrolysis and Interconversion

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under standard conditions, typically involving treatment with an aqueous base like sodium hydroxide (B78521) followed by acidic workup. While direct literature on this specific transformation for the title compound is sparse, the hydrolysis of esters is a fundamental organic reaction.

Similarly, transesterification, the conversion of one ester to another, is a feasible reaction. For example, reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst would lead to the corresponding new ester. Reactions of similar compounds, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with methanol (B129727), demonstrate the reactivity of the ester functionality toward nucleophiles. researchgate.net

Reduction to Cyclopropyl (B3062369) Alcohols and Other Derivatives

The ester functionality can be readily reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters and carboxylic acids to primary alcohols. masterorganicchemistry.comleah4sci.comadichemistry.comyoutube.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. adichemistry.com Unlike sodium borohydride (B1222165) (NaBH₄), which is generally not strong enough to reduce esters, LiAlH₄ is highly effective for this transformation. youtube.comlibretexts.org

The reduction of this compound or its derivatives with LiAlH₄ would yield (2,2-dibromocyclopropyl)methanol derivatives. For example, the synthesis of (2,2-dibromo-1-methylcyclopropyl)methanol (B7782225) has been reported, demonstrating the successful reduction of the carboxylate group while leaving the dibromocyclopropyl moiety intact. mdpi.comnih.gov

The table below details typical conditions for the reduction of esters to primary alcohols.

| Starting Material | Reducing Agent | Solvent | Product Type | Ref. |

| Ester | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Primary alcohol | adichemistry.comlibretexts.org |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Primary alcohol | adichemistry.comlibretexts.org |

| 3-Methyl-2-buten-1-ol (via dibromocyclopropanation) | CHBr₃, NaOH, TEBA | CH₂Cl₂ | (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol | mdpi.com |

| Methyl 2,2-dibromo-1-methylcyclopropanecarboxylate (hypothetical) | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | (2,2-Dibromo-1-methylcyclopropyl)methanol | adichemistry.comnih.gov |

Mechanistic Investigations in Reactions of Methyl 2,2 Dibromocyclopropanecarboxylate

Concerted Reaction Mechanisms (e.g., SN2-like processes on cyclopropyl (B3062369) systems)

The classical bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of a nucleophile on an sp³-hybridized carbon, leading to an inversion of stereochemistry. soton.ac.ukwikipedia.org This process occurs in a single, concerted step. harvard.edu However, applying this model directly to a cyclopropyl system like methyl 2,2-dibromocyclopropanecarboxylate presents significant challenges. The rigid, strained ring structure of the cyclopropane (B1198618) core sterically hinders the required backside approach of a nucleophile. The C-Br bonds lie in the plane of the ring, making the backside of the carbon atom largely inaccessible.

Furthermore, the hybridization of the carbon atoms in a cyclopropane ring is considered to be between sp² and sp³, with increased p-character in the C-C bonds. This deviation from a true sp³ character also makes a traditional SN2 pathway less favorable. Consequently, a direct, concerted SN2-like displacement of a bromide ion from the cyclopropane ring by a nucleophile is generally not a viable mechanistic pathway. Reactions that appear to be substitutions on the cyclopropyl ring often proceed through more complex, multi-step mechanisms involving intermediates, as will be discussed in the subsequent sections.

Carbenoid and Organometallic Intermediates in Transformations

A significant portion of the reactivity of this compound involves the formation of carbenoid and organometallic intermediates, particularly when treated with organolithium reagents.

Generation and Reactivity of Cyclopropyl Anions and Carbenoids

The reaction of gem-dibromocyclopropanes with organolithium reagents, such as methyllithium (B1224462) (MeLi) or butyllithium (B86547) (BuLi), is a cornerstone of their chemistry. This transformation does not proceed via nucleophilic attack on carbon but rather through a lithium-halogen exchange. harvard.eduprinceton.edu This exchange is an extremely rapid process, even at low temperatures, and leads to the formation of a lithiated cyclopropyl carbenoid. harvard.edu

This intermediate is a key branching point for various reaction pathways. The stability and subsequent reactivity of this carbenoid are influenced by the substituents on the cyclopropane ring. Electron-withdrawing groups, such as the methyl ester group in this compound, can stabilize the carbenoid intermediate. nih.gov

Once formed, the cyclopropyl carbenoid can undergo several transformations:

Trapping with Electrophiles: The carbenoid can be trapped by various electrophiles. For instance, quenching the reaction mixture with D₂O can lead to the incorporation of deuterium, providing evidence for the formation of the lithiated intermediate. rsc.org

Ring-Opening (Electrocyclic Cleavage): The cyclopropyl carbenoid can undergo a ring-opening reaction to form an allene (B1206475). Computational studies have shown that this can occur in a concerted or stepwise fashion, with the loss of the bromide ion being the rate-determining step. nih.gov The presence of electron-withdrawing groups can increase the energy barrier for this ring-opening. nih.gov

Insertion Reactions: Carbenoids are known to undergo insertion reactions into C-H or other bonds, although this is a less common pathway for these specific intermediates compared to ring-opening or trapping.

Role of Lithium-Oxygen Coordination in Directing Reactivity

The presence of the methyl ester group in this compound plays a crucial role in directing the reactivity, particularly in reactions involving organolithium reagents. The oxygen atom of the carbonyl group can coordinate to the lithium ion of the organolithium reagent or the resulting lithium carbenoid. pku.edu.cn This chelation can influence the stereochemical outcome of the lithium-halogen exchange and subsequent reactions.

This intramolecular coordination can:

Stabilize the Intermediate: The chelation stabilizes the lithium carbenoid, potentially making it more persistent at higher temperatures and influencing its reactivity profile.

Direct the Approach of Reagents: The coordination can block one face of the cyclopropane ring, directing the approach of external electrophiles to the opposite face.

Influence Stereoselectivity: The fixed conformation resulting from chelation can lead to high levels of stereoselectivity in subsequent reactions.

Elucidation of Reaction Rate and Order

The kinetics of reactions involving this compound are complex and highly dependent on the specific reaction conditions and reagents. For reactions proceeding through a lithium-halogen exchange, the rate-determining step is often the formation of the carbenoid or its subsequent rearrangement. nih.gov

Below is a representative table illustrating how reaction conditions can influence the rate of a typical reaction of a gem-dibromocyclopropane with an organolithium reagent.

| Entry | Organolithium Reagent | Concentration (M) | Temperature (°C) | Relative Rate |

| 1 | n-BuLi | 0.5 | -78 | 1.0 |

| 2 | n-BuLi | 1.0 | -78 | ~2.0 |

| 3 | t-BuLi | 0.5 | -78 | >10 |

| 4 | n-BuLi | 0.5 | -40 | Significantly Faster |

This table is a generalized representation based on established principles of chemical kinetics and is intended for illustrative purposes.

The data in the table highlights that the rate is dependent on the concentration of the organolithium reagent. Furthermore, the use of a more reactive organolithium reagent like t-BuLi leads to a significant rate enhancement. As expected, increasing the temperature also accelerates the reaction.

Solvent Effects on Reaction Pathways and Selectivity

Polar Aprotic Solvents (e.g., Tetrahydrofuran, Diethyl Ether): These are common solvents for reactions involving organolithium reagents. They can solvate the lithium cation, which can influence the reactivity of the organolithium reagent and the stability of the resulting carbenoid. The coordinating ability of the solvent can compete with the intramolecular coordination of the ester group.

Non-polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, organolithium reagents tend to form larger aggregates, which can decrease their reactivity. princeton.edu The lack of solvent coordination can enhance the directing effect of the ester group through intramolecular chelation.

Solvent Polarity and Reaction Rate: For reactions that proceed through charged intermediates or transition states, an increase in solvent polarity can lead to stabilization and an increased reaction rate. acs.orgnih.gov However, for the lithium-halogen exchange, the effect of the solvent is more nuanced due to its role in the aggregation of the organolithium reagent.

Stereochemistry and Chirality in Methyl 2,2 Dibromocyclopropanecarboxylate Chemistry

Enantiomeric Resolution Methodologies

The separation of racemic methyl 2,2-dibromocyclopropanecarboxylate, or more commonly its corresponding carboxylic acid, into its constituent enantiomers is a pivotal step in harnessing its potential in asymmetric synthesis. Classical resolution techniques, including the use of chiral auxiliaries and the formation of diastereomeric salts, are the primary methods employed.

Chiral auxiliaries are enantiomerically pure compounds that react with a racemate to form a mixture of diastereomers, which can then be separated. While covalent bonding to a chiral auxiliary is a common strategy, another approach involves the use of a chiral resolving agent that forms a salt with the target molecule. acs.org For carboxylic acids like 2,2-dibromocyclopropanecarboxylic acid (obtained by hydrolysis of the methyl ester), naturally occurring chiral amines are frequently used.

Dehydroabietylamine (B24195), a derivative of abietic acid, is a well-established chiral resolving agent. acs.org Its rigid, bulky tricyclic structure provides a well-defined chiral environment, facilitating the formation of diastereomeric salts with distinct physical properties, which is crucial for their separation. Research has shown that dehydroabietylamine is effective for resolving various carboxylic acids. researchgate.net In the case of 2,2-dibromocyclopropanecarboxylic acid, reaction with an enantiomerically pure form of dehydroabietylamine, such as (+)-dehydroabietylamine, yields a pair of diastereomeric ammonium (B1175870) carboxylate salts.

The most common method for resolving 2,2-dibromocyclopropanecarboxylic acid is through the formation and fractional crystallization of diastereomeric salts. acs.org This technique leverages the different solubilities of the diastereomeric salt pairs formed between the racemic acid and a single enantiomer of a chiral base.

The process begins with the hydrolysis of racemic this compound to the corresponding racemic 2,2-dibromocyclopropanecarboxylic acid. This racemic acid is then treated with a sub-stoichiometric amount (typically around 0.5 equivalents) of an enantiopure resolving agent, such as (+)-dehydroabietylamine, in a suitable solvent. One of the diastereomeric salts, for instance, the [(+)-dehydroabietylammonium]-[(+)-2,2-dibromocyclopropanecarboxylate] salt, will be less soluble in the chosen solvent system and will preferentially crystallize out of the solution.

The less soluble salt is isolated by filtration. An acidic workup of this salt breaks the ionic bond, regenerating the enantiomerically enriched 2,2-dibromocyclopropanecarboxylic acid and the resolving agent, which can often be recovered and reused. The enantiomer remaining in the mother liquor can be recovered, though often with lower enantiomeric purity. Through careful optimization of the solvent and crystallization conditions, high enantiomeric purity of the target acid can be achieved.

| Component | Role | Description |

| Racemic 2,2-dibromocyclopropanecarboxylic acid | Substrate | The mixture of (R)- and (S)-enantiomers to be separated. |

| (+)-Dehydroabietylamine | Resolving Agent | A single enantiomer of a chiral base that forms diastereomeric salts. |

| Solvent | Medium | A liquid (e.g., ethanol, methanol (B129727), or mixtures) in which the diastereomeric salts have different solubilities. |

| Less Soluble Diastereomeric Salt | Precipitate | e.g., [(+)-dehydroabietylammonium] - [(+)-acid] salt, which is separated by filtration. |

| More Soluble Diastereomeric Salt | Mother Liquor | e.g., [(+)-dehydroabietylammonium] - [(-)-acid] salt, which remains dissolved in the solvent. |

Stereoselective and Stereospecific Transformations

Once obtained in enantiomerically pure form, chiral 2,2-dibromocyclopropanecarboxylates serve as valuable synthons for a variety of stereocontrolled transformations. The defined stereochemistry at C1 directs the outcome of subsequent reactions at the cyclopropane (B1198618) ring or the ester functionality.

A key transformation of gem-dibromocyclopropanes is their partial reduction to monobromocyclopropanes. The stereochemical outcome of this reduction is of significant interest. The reduction of this compound with reagents like tributyltin hydride (Bu₃SnH) often proceeds via a radical mechanism. The stereoselectivity of this reaction, leading to either cis or trans monobrominated products, is influenced by factors such as the steric bulk of the substituents and the reaction conditions.

In many cases, the radical debromination leads to a thermodynamic mixture of products. However, specific reagents and conditions can favor the formation of the trans-monobromocyclopropane. The trans isomer, where the remaining bromine atom is on the opposite face of the cyclopropane ring relative to the carboxylate group, is often the more thermodynamically stable product due to reduced steric hindrance.

The ester group of an enantiopure this compound can be reduced or converted to other functional groups. In such reactions, the existing chiral center can influence the stereochemical outcome of any new chiral centers formed, a process known as diastereoselection.

For example, the reduction of the methyl ester to the corresponding hydroxymethyl group with a hydride reagent like lithium aluminum hydride (LiAlH₄) yields an enantiopure 2,2-dibromo-1-cyclopropylmethanol. While this specific reaction does not create a new stereocenter, subsequent reactions on this alcohol can be diastereoselective. Derivatization of the carboxylate into an amide using a chiral amine would result in a diastereomeric product, where the properties are influenced by both chiral centers.

Chirality Transfer and Retention in Ring Transformations

The stereochemical outcome of ring transformations involving chiral derivatives of this compound is a critical aspect of its application in asymmetric synthesis. The inherent strain and unique electronic properties of the dibromocyclopropane ring dictate the stereoselectivity of its reactions, often allowing for the predictable transfer of chirality from the starting material to the product. This section explores the principles of chirality transfer and retention during the ring-opening and rearrangement reactions of this versatile building block.

The fate of the stereocenter in chiral this compound during a chemical transformation is highly dependent on the reaction mechanism. Ring-opening reactions of cyclopropanes can proceed through various pathways, including electrocyclic ring-opening, solvolysis, or metal-catalyzed processes. The stereochemistry of these transformations is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules for pericyclic reactions, as well as the nature of the intermediates involved.

For instance, thermal electrocyclic ring-opening of cyclopropenes, which can be formed in situ from gem-dibromocyclopropanes, is predicted to be disrotatory. This means that the substituents at the termini of the breaking bond rotate in opposite directions. If the starting cyclopropane is enantiomerically pure, this disrotatory opening can lead to the formation of a product with a predictable and high degree of stereochemical purity.

In contrast, reactions that proceed through planar, achiral intermediates, such as carbocations formed during solvolysis, can lead to a loss of stereochemical information and the formation of racemic or diastereomeric mixtures. lumenlearning.com However, even in such cases, the presence of a chiral center can influence the facial selectivity of subsequent nucleophilic attack, leading to a degree of diastereoselectivity.

Research into the stereochemical course of reactions involving chiral 1-carbomethoxy-2,2-dibromocyclopropane has provided valuable insights into these processes. Studies have shown that under certain conditions, the chirality of the starting material can be effectively transferred to the product, highlighting the utility of this compound as a chiral building block.

The following table summarizes hypothetical data illustrating the potential for high fidelity chirality transfer in a ring-opening reaction of an enantiomerically enriched derivative of this compound.

| Entry | Starting Material | Reaction Conditions | Product | Starting ee (%) | Product ee (%) | Stereochemical Outcome |

| 1 | (1R,2S)-Methyl 2,2-dibromo-3-phenylcyclopropanecarboxylate | Thermal Rearrangement | Methyl (E)-2-bromo-4-phenylbuta-2,3-dienoate | >99 | 98 | High degree of chirality transfer |

| 2 | (1S,2R)-Methyl 2,2-dibromo-3-phenylcyclopropanecarboxylate | Ag(I) catalyzed methanolysis | Methyl (E)-2-bromo-3-methoxy-4-phenylbut-3-enoate | >99 | 95 | High degree of chirality transfer |

| 3 | (1R,2S)-Methyl 2,2-dibromo-3-phenylcyclopropanecarboxylate | Reductive ring opening with Zn/AcOH | Methyl (S)-2-phenylbut-3-enoate | >99 | 92 | Good chirality transfer |

This table is illustrative and based on expected outcomes from related systems. Specific experimental data for these exact transformations may vary.

The degree of chirality transfer is not only dependent on the reaction mechanism but also on the nature of the substituents on the cyclopropane ring. Bulky or electronically influential groups can direct the stereochemical course of the reaction, enhancing the selectivity. The development of catalytic asymmetric methods for the synthesis of this compound has further expanded the possibilities for its use in the stereocontrolled synthesis of complex molecules.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. For methyl 2,2-dibromocyclopropanecarboxylate, with its stereogenic center, advanced NMR techniques are particularly powerful.

The determination of absolute and relative configurations of chiral molecules is a significant challenge in stereochemistry. Lanthanide-Induced Shift (LIS) NMR spectroscopy offers a powerful method for this purpose. By introducing a chiral lanthanide shift reagent (LSR), enantiomers can be converted into a mixture of diastereomeric complexes, which exhibit distinct NMR signals.

In a racemic mixture of this compound, the two enantiomers would form diastereomeric complexes with the chiral LSR. This would result in the splitting of NMR signals for the corresponding protons, allowing for the determination of enantiomeric excess. The differential shifts observed for the cyclopropyl (B3062369) protons and the methyl ester protons can also provide information about the average conformation of the molecule in solution.

Table 1: Hypothetical Lanthanide-Induced Shifts (Δδ) for this compound Enantiomers with a Chiral LSR

| Proton | (R)-Enantiomer Complex (ppm) | (S)-Enantiomer Complex (ppm) |

| CH (C1) | 2.5 + Δδ₁ | 2.5 + Δδ'₁ |

| CH₂ (C3) | 1.8 + Δδ₂ | 1.8 + Δδ'₂ |

| OCH₃ | 3.7 + Δδ₃ | 3.7 + Δδ'₃ |

Note: The values are hypothetical and serve to illustrate the principle. The actual shifts would depend on the specific LSR and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational changes and other dynamic processes in molecules. For this compound, DNMR could be employed to study processes such as restricted rotation around the C1-C(O)OCH₃ bond or potential ring-opening and closing equilibria under certain conditions.

While specific DNMR studies on this compound are not documented, the methodology is well-established. For example, in related cyclic systems, temperature-dependent NMR spectra can reveal the coalescence of signals as the rate of a dynamic process increases with temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the process can be calculated. Such studies could provide valuable information on the conformational flexibility and the stability of any transient intermediates of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. Although a crystal structure for this compound is not publicly available, data from closely related gem-dihalocyclopropane derivatives can provide valuable insights into the expected structural features.

For instance, the X-ray crystal structure of a gem-diborylcyclopropane derivative has been reported, revealing the precise geometry of the three-membered ring and the spatial arrangement of the substituents. chemrxiv.org In a hypothetical crystal structure of this compound, one would expect the cyclopropane (B1198618) ring to exhibit C-C bond lengths and angles characteristic of such strained systems. The C-Br bonds would be oriented in a geminal fashion, and the methyl carboxylate group would adopt a specific conformation relative to the ring. For a chiral crystal, anomalous dispersion methods could be used to determine the absolute stereochemistry of the molecule.

Table 2: Representative Crystallographic Data for a Substituted Cyclopropane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.1 |

| Z | 4 |

Note: This data is for a representative substituted cyclopropane and not for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the enantiomers would produce mirror-image CD spectra.

The application of Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, can provide detailed information about the solution-phase conformation and absolute configuration of chiral molecules. rsc.org By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. While no specific CD or VCD studies on this compound have been reported, this technique would be highly valuable for its chiral characterization.

Applications in Complex Organic Synthesis and Building Block Utility

Precursors to Biologically Relevant Cyclopropane (B1198618) Derivatives

The cyclopropane ring is a recurring structural motif in numerous biologically active natural products and pharmaceutical agents. researchgate.net Its unique conformational properties and electronic character make it a valuable pharmacophore. Methyl 2,2-dibromocyclopropanecarboxylate serves as an excellent starting point for the synthesis of functionalized cyclopropanes that are key components of these molecules.

The gem-dibromo group can be readily transformed into other functionalities. For instance, reduction of the carbon-bromine bonds can yield the corresponding monobromo- or unsubstituted cyclopropane carboxylates. These transformations open pathways to various derivatives, including trans-2-substituted-cyclopropane-1-carboxylic acids, which have been investigated as inhibitors of enzymes like O-acetylserine sulfhydrylase. semanticscholar.org Furthermore, the ester group can be hydrolyzed, reduced, or otherwise modified to introduce additional diversity. This versatility allows for the construction of complex cyclopropane-containing molecules, such as analogs of the potent retinoid X receptor (RXR) agonist LG100268 and various cyclopropanated taxoids. semanticscholar.orgresearchgate.net The ability to generate these fundamental cyclopropane structures underscores the importance of dibrominated precursors in medicinal chemistry and drug discovery. nih.govnih.gov

Table 1: Examples of Transformations for Biologically Relevant Cyclopropanes

| Starting Material | Reagents/Conditions | Product Type | Potential Biological Relevance |

| This compound | Reductive debromination (e.g., Zn, H₂) | Methyl cyclopropanecarboxylate | Core of various pharmaceuticals |

| This compound | Nucleophilic substitution / Hydrolysis | Substituted cyclopropanecarboxylic acids | Enzyme inhibitors, signaling molecule analogs semanticscholar.org |

| This compound | Coupling reactions (e.g., Suzuki, Sonogashira) | Aryl- or Alkynyl-cyclopropanes | Scaffolds for complex natural products |

Synthesis of Spiropentanes and Bicyclobutanes

The high degree of ring strain in spiropentanes and bicyclobutanes makes them intriguing building blocks for generating molecular complexity and exploring novel chemical space. researchgate.netnih.gov this compound is a key precursor for accessing these highly strained systems.

The synthesis of spiropentanes often proceeds through a two-step sequence starting from the dibromocyclopropane. First, treatment with an organolithium reagent, such as methyllithium (B1224462), induces a Fritsch-Buttenberg-Wiechell rearrangement to form an intermediate carbene, which then rearranges to form an alkylidenecyclopropane. This alkylidenecyclopropane can then undergo a second cyclopropanation reaction (e.g., Simmons-Smith reaction) to furnish the spiropentane (B86408) skeleton. researchgate.netresearchgate.net This method provides access to a variety of substituted spiropentanes. nih.govsemanticscholar.org

Bicyclobutanes , among the most strained isolable organic compounds, can also be synthesized from cyclopropane precursors. nih.gov While less common, routes from gem-dibromocyclopropanes can be envisioned. For instance, intramolecular reactions of suitably functionalized derivatives can lead to the formation of the central bond of the bicyclobutane system. The reactivity of the dibromo-ester moiety allows for the introduction of tethers that can participate in such intramolecular cyclizations, providing a strategic entry into these unique carbocyclic frameworks. nih.govresearchgate.net

Building Blocks for Functionalized Allenes and Cumulenes

Allenes, compounds containing two cumulative double bonds, are versatile intermediates in organic synthesis. nih.gov The Doering-LaFlamme allene (B1206475) synthesis is a classic and reliable method for their preparation, which directly utilizes gem-dihalocyclopropanes. When this compound is treated with organolithium reagents (e.g., n-butyllithium) or magnesium metal, it undergoes a ring-opening process. This reaction proceeds through a lithium-halogen exchange followed by the elimination of lithium bromide to form a cyclopropylidene carbene intermediate, which spontaneously opens to afford the corresponding allene. The presence of the methyl ester group in the starting material directly leads to the formation of functionalized allenes, specifically allenic esters, which are valuable for further synthetic elaborations.

This methodology can be extended to the synthesis of cumulenes , which possess three or more consecutive double bonds. While cumulenes are notoriously reactive and difficult to prepare, specialized dehalogenative coupling reactions of precursors derived from gem-dibromo compounds represent a viable synthetic strategy, particularly in the context of on-surface synthesis to create advanced materials. nih.gov

Intermediates in the Preparation of Other Cyclic and Acyclic Systems (e.g., Cyclopentenes, Cyclopentadienes)

This compound is a valuable precursor for constructing five-membered rings through ring-expansion reactions. A common strategy involves the conversion of the dibromocyclopropane into a vinylcyclopropane (B126155) derivative. This can be achieved through various olefination or cross-coupling reactions at the dibrominated carbon.

Once formed, the vinylcyclopropane system is prone to undergo a thermal or Lewis acid-catalyzed vinylcyclopropane-cyclopentene rearrangement. This pericyclic reaction proceeds through a diradical or zwitterionic intermediate to furnish a substituted cyclopentene (B43876). researchgate.net The ester group from the original molecule is carried through the reaction sequence, providing a functional handle for further manipulation of the resulting cyclopentene ring. This ring-expansion strategy is a powerful tool for synthesizing functionalized five-membered carbocycles, which are common structural units in natural products and other synthetic targets. researchgate.netresearchgate.net In some cases, further transformations of these cyclopentene intermediates can lead to the formation of cyclopentadienes. researchgate.net

Contribution to the Synthesis of Chiral Ligands and Specialty Chemicals (e.g., PHOX ligands)

The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. mdpi.com The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for incorporation into chiral ligands. By serving as a source of functionalized cyclopropanes, this compound contributes to the synthesis of novel ligand architectures.

One prominent class of chiral ligands is the phosphinooxazolines (PHOX ligands). orgsyn.orgsigmaaldrich.com These P,N-type ligands are highly modular and have been successfully applied in a wide range of transition-metal-catalyzed reactions. caltech.edunih.gov The synthesis of PHOX ligands with unique steric and electronic properties is an ongoing area of research. Incorporating a cyclopropyl (B3062369) moiety, derived from precursors like this compound, into the linker between the oxazoline (B21484) and phosphine (B1218219) units can impart specific conformational constraints. These constraints can influence the chiral environment around the metal center, leading to improved enantioselectivity in catalytic transformations. dicp.ac.cnresearchgate.net The ability to fine-tune ligand structure is essential for optimizing catalytic performance, and the versatility of cyclopropane chemistry provides a valuable tool in this endeavor. mdpi.com

Table 2: Potential Role in Chiral Ligand Synthesis

| Ligand Component | Role of Cyclopropane Derivative | Potential Advantage |

| Ligand Backbone/Linker | Provides a rigid conformational constraint | Enhances steric control and enantioselectivity |

| Oxazoline Substituent | Introduces specific steric bulk at a defined angle | Fine-tunes the chiral pocket of the catalyst |

| Phosphine Substituent | Modifies electronic properties and steric hindrance | Optimizes catalyst reactivity and selectivity |

Role in the Synthesis of Synthetic Intermediates for Advanced Materials and Pharmaceuticals

The chemical transformations discussed in the preceding sections highlight the broad utility of this compound as a versatile building block. The products derived from this compound serve as key synthetic intermediates in the development of both advanced materials and pharmaceuticals.

In pharmaceuticals , the cyclopropane ring is recognized as a "bioisostere" for other groups, such as phenyl rings or double bonds, offering similar spatial arrangements but with different physicochemical properties. The strained ring systems like bicyclobutanes and spiropentanes derived from this precursor offer novel three-dimensional scaffolds for drug discovery, moving away from traditional flat aromatic structures. nih.gov

In the field of advanced materials , the synthesis of functionalized allenes and cumulenes opens doors to creating novel carbon-rich polymers and molecular wires with unique electronic and optical properties. nih.gov The ability to construct complex carbocyclic systems also contributes to the synthesis of molecular building blocks for supramolecular chemistry and materials science. The diverse reactivity of this compound ensures its continued role as a fundamental starting material for innovation in these fields.

Q & A

Q. What safety protocols are critical when handling Methyl 2,2-dibromocyclopropanecarboxylate in laboratory settings?

Methodological Answer:

- Static Discharge Prevention: Avoid open flames and ignition sources; ground equipment to prevent static buildup during transfers .

- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity) and a face shield compliant with EN 166 or NIOSH standards. Use chemical-resistant lab coats .

- Hygiene Practices: Decontaminate gloves before removal, wash hands thoroughly post-handling, and dispose of contaminated materials per hazardous waste regulations .

- Storage: Store in a cool, ventilated area away from oxidizers. Use sealed containers to minimize exposure to moisture or air .

Q. How can researchers synthesize this compound, and what parameters influence yield?

Methodological Answer:

Q. What spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

- ¹H NMR: Identify cyclopropane ring protons as a multiplet (δ 1.8–2.5 ppm) and ester methyl groups as singlets (δ 3.6–3.8 ppm).

- ¹³C NMR: Confirm cyclopropane carbons (δ 25–35 ppm) and carbonyl carbon (δ 165–170 ppm).

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 258 (M⁺) and fragment ions at m/z 179 (loss of Br) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when optimizing catalytic conditions?

Methodological Answer:

- Systematic Analysis Framework:

- Variable Isolation: Test catalysts (e.g., phase-transfer vs. transition-metal catalysts) independently.

- Statistical Validation: Apply ANOVA to compare yield distributions across ≥3 replicates .

- Byproduct Identification: Use HPLC-MS to detect side products (e.g., debrominated esters).

- Literature Benchmarking: Cross-reference with analogous cyclopropane syntheses to identify outliers .

Q. What computational approaches elucidate ring-strain effects in this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to quantify strain energy via homodesmotic reactions.

- NBO Analysis: Evaluate electron delocalization in the cyclopropane ring to explain destabilization trends.

- MD Simulations: Model thermal stability by tracking bond angles (55–60°) under varying temperatures .

Q. How can decomposition pathways be tracked under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Thermal Stress: Heat samples to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis products.

- Light Exposure: Use UV chambers (λ = 254 nm) to assess photolytic debromination.

- Kinetic Modeling: Apply Arrhenius equations to extrapolate degradation rates at ambient conditions.

- Mechanistic Probes: Use isotopic labeling (e.g., D₂O) to distinguish hydrolytic vs. radical pathways .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.